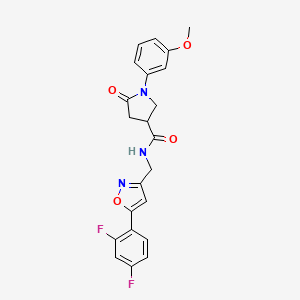
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F2N3O4 and its molecular weight is 427.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its complex structure, including an isoxazole ring and a pyrrolidine moiety, has been investigated for various biological activities, particularly anticancer and antimicrobial properties.
The chemical structure and properties of the compound are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1021217-04-8 |
| Molecular Formula | C21H17F2N3O3 |
| Molecular Weight | 397.4 g/mol |
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies using the A549 human lung adenocarcinoma cell line have shown that these compounds can induce cytotoxicity.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.
- Comparative Studies : In studies comparing this compound with established chemotherapeutics like cisplatin, it has been shown to possess comparable or superior cytotoxic effects against cancer cells while exhibiting lower toxicity towards non-cancerous cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has also been evaluated for its antimicrobial properties.
- Target Pathogens : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.
- Potential Applications : The compound's ability to combat resistant strains suggests its potential as a lead compound in antibiotic development.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrrolidine exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Study 2 : Another investigation focused on the antimicrobial efficacy against resistant bacterial strains, demonstrating that certain structural modifications enhanced activity against Staphylococcus aureus .
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4/c1-30-17-4-2-3-16(10-17)27-12-13(7-21(27)28)22(29)25-11-15-9-20(31-26-15)18-6-5-14(23)8-19(18)24/h2-6,8-10,13H,7,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCDYRXTVVCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













